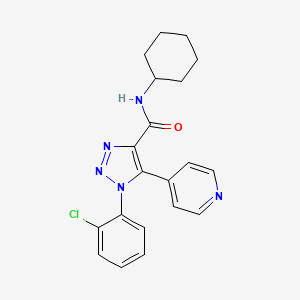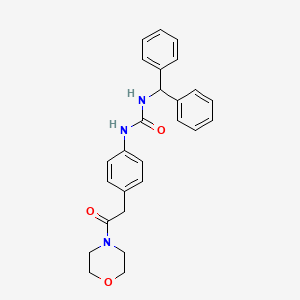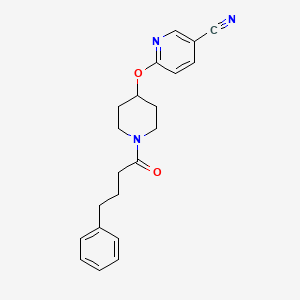![molecular formula C20H24N6O3S B2767735 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-84-4](/img/structure/B2767735.png)
2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic molecule that has garnered attention in scientific research for its potential applications across various fields. It contains multiple functional groups and has a unique molecular structure that makes it an interesting subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, beginning with the formation of the core pyrazolo[3,4-d]pyrimidine structure. Key steps include:
Formation of pyrazolo[3,4-d]pyrimidine: : Starting with the reaction between appropriate pyrazole and pyrimidine precursors under catalytic conditions.
Substitution reactions: : Introducing the morpholino group through nucleophilic substitution.
Thiolation: : Adding the methylthio group.
Methoxylation: : Introducing the methoxy group.
Amidation: : Final coupling with 2-chloro-N-(2-bromoethyl)benzamide under base conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing cost and environmental impact. This involves using scalable reaction conditions, continuous flow chemistry, and recycling of solvents.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Nitro derivatives could be reduced to amines.
Substitution: : The methoxy and morpholino groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Corresponding amines.
Substitution Products: : Depending on the nucleophile, different substituted derivatives.
科学研究应用
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology
Explored for its potential activity against specific biological targets, including enzymes and receptors due to its diverse functional groups.
Medicine
Investigated for its potential therapeutic effects. Its structure allows for interactions with various biological macromolecules, making it a candidate for drug development.
Industry
Utilized in materials science for the development of novel polymers and materials with specific properties.
作用机制
The mechanism by which 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or activation of the target, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-methoxy-N-(2-(6-(methylthio)-4-piperidin-1-yl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-imidazo[1,2-d]pyrimidin-1-yl)ethyl)benzamide
Highlighting Uniqueness
This compound stands out due to its combination of a methoxy group, methylthio group, and a morpholino-substituted pyrazolo[3,4-d]pyrimidine core, which together provide unique chemical properties and potential biological activities.
This should give you a comprehensive overview of "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
属性
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-16-6-4-3-5-14(16)19(27)21-7-8-26-18-15(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVICGNDUFIJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2767653.png)
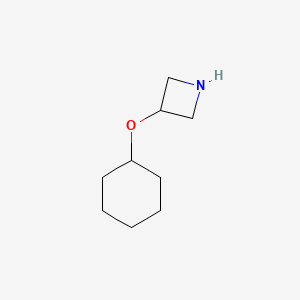
![8-(benzylamino)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767657.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2767658.png)
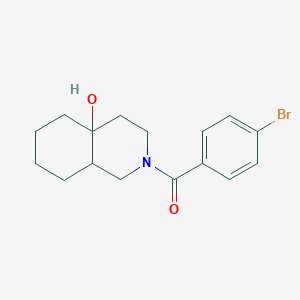
![2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)
![2-(1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2767662.png)
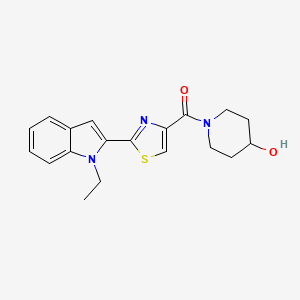

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)
